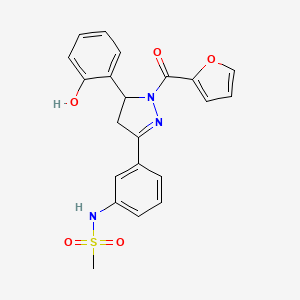
N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel compound with potential therapeutic applications. Its structure incorporates a furan moiety, a pyrazole ring, and a methanesulfonamide group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing furan and pyrazole moieties. For instance, derivatives of pyrazole have shown significant efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
Key Findings:
- Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 1 | A. baumannii | 8 |
| 2 | K. pneumoniae | 16 |
| 3 | E. cloacae | 32 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented, particularly against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : Compounds similar to this compound have shown promising results with IC50 values around 0.01 µM .
- H460 and A549 Cell Lines : Other studies reported IC50 values ranging from 12.50 µM to 42.30 µM for similar structures against lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 0.01 |
| B | H460 | 12.50 |
| C | A549 | 42.30 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by its structural features that allow it to inhibit pro-inflammatory pathways.
Mechanism:
The pyrazole ring has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators.
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-30(27,28)23-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)25)24(22-17)21(26)20-10-5-11-29-20/h2-12,18,23,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCIIFOEGMNFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














